3-amino-5-chloro-4,6-dimethyl-N-(naphthalen-1-yl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-5-chloro-4,6-dimethyl-N-(naphthalen-1-yl)thieno[2,3-b]pyridine-2-carboxamide is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a thieno[2,3-b]pyridine core, which is known for its biological activity and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-chloro-4,6-dimethyl-N-(naphthalen-1-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach involves the formation of the thieno[2,3-b]pyridine core through cyclization reactions, followed by functional group modifications to introduce the amino, chloro, and dimethyl substituents. The final step often involves the coupling of the thieno[2,3-b]pyridine derivative with naphthalen-1-ylamine under appropriate conditions to form the carboxamide linkage .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-amino-5-chloro-4,6-dimethyl-N-(naphthalen-1-yl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thieno[2,3-b]pyridine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism by which 3-amino-5-chloro-4,6-dimethyl-N-(naphthalen-1-yl)thieno[2,3-b]pyridine-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structural features. These interactions can modulate various biochemical pathways, leading to the observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine Derivatives: Compounds with similar thieno[2,3-b]pyridine cores often exhibit comparable biological activities and synthetic versatility.
Naphthalen-1-yl Derivatives: These compounds share structural similarities and may have overlapping applications in medicinal chemistry and materials science.
Uniqueness
What sets 3-amino-5-chloro-4,6-dimethyl-N-(naphthalen-1-yl)thieno[2,3-b]pyridine-2-carboxamide apart is its specific combination of functional groups and structural motifs, which confer unique reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for further research and development .
Properties
IUPAC Name |
3-amino-5-chloro-4,6-dimethyl-N-naphthalen-1-ylthieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3OS/c1-10-15-17(22)18(26-20(15)23-11(2)16(10)21)19(25)24-14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,22H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFKHEOSWNJOAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(SC2=NC(=C1Cl)C)C(=O)NC3=CC=CC4=CC=CC=C43)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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